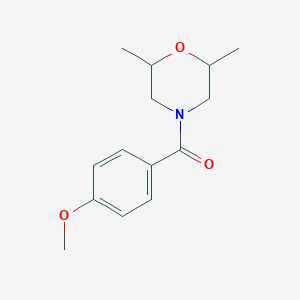
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine, also known as MDMB-DMN, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has gained popularity in recent years due to its ability to produce intense hallucinogenic effects. In
Mecanismo De Acción
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine acts on the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, perception, and cognition. 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the hallucinogenic effects that are characteristic of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine.
Biochemical and Physiological Effects:
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and cognition. The effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine can last for several hours, and users may experience a range of psychological effects such as euphoria, anxiety, and paranoia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has several advantages as a research tool, including its potent hallucinogenic effects and its ability to activate the serotonin 5-HT2A receptor. However, it also has several limitations, including its potential for abuse and its lack of specificity for the 5-HT2A receptor. Additionally, the long-lasting effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine can make it difficult to conduct experiments that require precise timing.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine. One area of research could focus on the development of more specific and selective 5-HT2A receptor agonists that can produce similar effects to 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine without the potential for abuse. Another area of research could explore the potential therapeutic uses of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine, such as its ability to alleviate symptoms of depression and anxiety. Finally, research could focus on the long-term effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine use, particularly with regard to its potential for addiction and cognitive impairment.
Métodos De Síntesis
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine is synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified through various chromatographic techniques to obtain pure 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine.
Aplicaciones Científicas De Investigación
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has been used in scientific research to study its effects on the central nervous system. It has been shown to produce potent hallucinogenic effects in animal models, which makes it a useful tool for studying the neural mechanisms underlying perception and cognition. Additionally, 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has been used to study the effects of psychoactive substances on behavior and mood.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-8-15(9-11(2)18-10)14(16)12-4-6-13(17-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMXHYDQGZATEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)(4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)

![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)
![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5143382.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)
![2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)
![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5143473.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)